molecular formula C4H5N3O3 B8664280 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione

5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione

Cat. No.: B8664280
M. Wt: 143.10 g/mol
InChI Key: CTHDLKQXDSETJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach includes the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific solvents, controlled temperatures, and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic processes .

Comparison with Similar Compounds

    2,4,6-Trihydroxy-pyrimidine: Lacks the amino group at position 5.

    5-Amino-2,4-dihydroxy-pyrimidine: Lacks one hydroxyl group compared to 5-amino-6-hydroxy-1,3-dihydropyrimidine-2,4-dione.

    5-Amino-2,6-dihydroxy-pyrimidine: Lacks one hydroxyl group at position 4.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyrimidine ring.

Properties

IUPAC Name

5-amino-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHDLKQXDSETJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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